(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
7-ethoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-26-14-8-3-11-9-15(17(23)25)18(27-16(11)10-14)24-13-6-4-12(5-7-13)19(20,21)22/h3-10H,2H2,1H3,(H2,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTVLEKNXXTNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromene core: This step involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent to form the chromene ring.
Introduction of the ethoxy group: The ethoxy group can be introduced through an etherification reaction using an ethylating agent.
Formation of the imino group: The imino group is introduced by reacting the chromene derivative with a suitable amine, such as 4-(trifluoromethyl)aniline, under appropriate conditions.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: It may interact with receptors on the surface of cells, modulating their activity.
Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, affecting various biochemical pathways.
Modulating signaling pathways: It may influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs in Chromene-Carboxamide Family
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15)
- Substituents : Methoxy (position 8), 2-chlorophenyl amide.
- Key Differences: The methoxy group at position 8 (vs. ethoxy at position 7) reduces steric bulk and alters electronic effects.
- Synthesis : Prepared via condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-chloroaniline, followed by carboxamide formation .
(2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide (ChemDiv ID: 1319-0069)
- Substituents: Methoxy (position 7), 4-fluorophenyl imino, N-phenyl carboxamide.
- Key Differences :
- Fluorine at the para position (vs. trifluoromethyl) reduces electron-withdrawing effects and lipophilicity.
- N-phenyl carboxamide (vs. unsubstituted carboxamide) may decrease solubility due to increased hydrophobicity.
Substituent Effects on Physicochemical Properties
| Compound | Position 7 | Position 2 (Imino Group) | Position 3 (Carboxamide) | Predicted logP | Hydrogen Bonding |
|---|---|---|---|---|---|
| Target Compound | Ethoxy | 4-(Trifluoromethyl)phenyl | Unsubstituted | ~3.8 | High (carboxamide) |
| 8-Methoxy analog (15) | Methoxy (pos.8) | 2-Chlorophenyl | 2-Chlorophenyl amide | ~3.2 | Moderate |
| 4-Fluorophenyl analog (1319-0069) | Methoxy | 4-Fluorophenyl | N-phenyl | ~3.0 | Low (steric hindrance) |
- logP Trends : The trifluoromethyl group and ethoxy substituent in the target compound increase lipophilicity compared to methoxy or fluorine analogs.
- Solubility : Ethoxy and trifluoromethyl groups may reduce aqueous solubility relative to methoxy or halogenated derivatives.
Biological Activity
The compound (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can be represented as follows:
- Molecular Formula : C19H15F3N2O3
- Molecular Weight : 364.33 g/mol
Structural Features
The compound features a chromene backbone with an ethoxy group and a trifluoromethyl-substituted phenyl ring, which are critical for its biological activity. The presence of these functional groups enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has shown cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.
Case Study: In Vitro Studies
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after 48 hours of treatment.
Anti-inflammatory Properties
The anti-inflammatory potential of (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism
The compound appears to modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators. In animal models of inflammation, administration of the compound significantly decreased paw edema compared to control groups.
Antioxidant Activity
Antioxidant assays have demonstrated that (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide effectively scavenges free radicals, contributing to its protective effects against oxidative stress-related diseases.
Experimental Results
In vitro assays using DPPH and ABTS radical scavenging methods showed that the compound exhibited significant antioxidant capacity, comparable to standard antioxidants like ascorbic acid.
Absorption and Distribution
Studies suggest that this compound has favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution. Its lipophilic nature enhances its ability to cross cellular membranes.
Toxicity Profile
Preliminary toxicity assessments indicate that (2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide exhibits low toxicity in animal models at therapeutic doses. Further toxicological studies are required to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
